REACTION_SMILES
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[Br:9][CH2:10][c:11]1[n:12][cH:13][cH:14][cH:15][cH:16]1.[BrH:8].[CH:17]([N:18]([CH2:19][CH3:20])[CH:21]([CH3:22])[CH3:23])([CH3:24])[CH3:25].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[nH:1]1[c:2]([CH:6]=[O:7])[n:3][cH:4][cH:5]1>>[n:1]1([CH2:10][c:11]2[n:12][cH:13][cH:14][cH:15][cH:16]2)[c:2]([CH:6]=[O:7])[n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ncc[nH]1
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Name
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Type
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product
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Smiles
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O=Cc1nccn1Cc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |